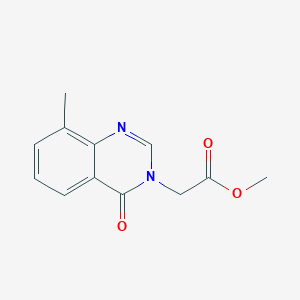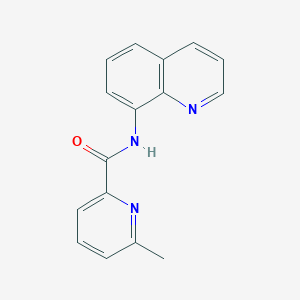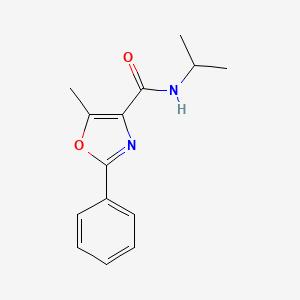
Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the quinazolinone family and has been synthesized using different methods.
作用機序
The mechanism of action of Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites. This leads to an increase in the concentration of acetylcholine, a neurotransmitter that is involved in various physiological processes such as learning and memory. Moreover, Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, it has been shown to exhibit antifungal and antimicrobial activities by disrupting the cell membrane of fungi and bacteria. Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate has also been reported to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. Moreover, it has been shown to be relatively safe and non-toxic in animal studies. However, there are some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate data interpretation.
将来の方向性
There are several future directions for the research on Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate. One direction is to elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more potent and selective inhibitors of these targets. Another direction is to investigate its potential applications in other fields such as agriculture and environmental science. Moreover, further studies are needed to evaluate its safety and efficacy in human clinical trials.
合成法
Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate can be synthesized using different methods. One of the most common methods is the reaction of 2-amino-4-methylquinazoline with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a temperature of 80-90 °C for several hours. The product is then purified using column chromatography to obtain pure Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate.
科学的研究の応用
Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate has potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. Moreover, it has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate has also been reported to exhibit anti-inflammatory and antioxidant activities.
特性
IUPAC Name |
methyl 2-(8-methyl-4-oxoquinazolin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-8-4-3-5-9-11(8)13-7-14(12(9)16)6-10(15)17-2/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZGSUFGNHJILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (8-Methyl-4-oxoquinazolin-3(4H)-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Methylthio)benzoyl]morpholine](/img/structure/B7471779.png)
![5-[(4-Tert-butylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7471789.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide](/img/structure/B7471810.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7471815.png)


![4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one](/img/structure/B7471833.png)
![2,5-dichloro-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide](/img/structure/B7471839.png)
![2,2-dimethyl-N-[3-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B7471853.png)
![[3-(Azepan-1-ylsulfonyl)-4-chlorophenyl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7471863.png)
